molecular formula C9H12N2O2S B588197 N-(4-Ethoxyphenyl)-N-hydroxythiourea CAS No. 142181-56-4

N-(4-Ethoxyphenyl)-N-hydroxythiourea

Cat. No.: B588197
CAS No.: 142181-56-4
M. Wt: 212.267
InChI Key: IOEHDFGVTCTLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-N-hydroxythiourea is a thiourea derivative characterized by a 4-ethoxyphenyl group attached to one nitrogen atom and a hydroxyl group (-OH) on the adjacent nitrogen of the thiourea (-NCS-N-) backbone. This compound has been synthesized via reactions involving substituted isothiocyanates and triazole derivatives in pyridine, yielding derivatives with melting points ranging from 169–210°C depending on substituents .

Thiourea derivatives are widely studied for their pharmacological activities, particularly as vanilloid receptor (TRPV1) antagonists and analgesics. The N-hydroxy modification in this compound is structurally analogous to bioactive thioureas reported in studies on TRPV1 modulation .

Properties

CAS No.

142181-56-4

Molecular Formula

C9H12N2O2S

Molecular Weight

212.267

IUPAC Name

1-(4-ethoxyphenyl)-1-hydroxythiourea

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8-5-3-7(4-6-8)11(12)9(10)14/h3-6,12H,2H2,1H3,(H2,10,14)

InChI Key

IOEHDFGVTCTLMT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=S)N)O

Synonyms

Thiourea, N-(4-ethoxyphenyl)-N-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Variations

Key structural analogs and their substituent effects are summarized below:

Table 1: Structural Comparison of Thiourea Derivatives
Compound Name R₁ Group R₂ Group Molecular Weight (g/mol) Key Features
N-(4-Ethoxyphenyl)-N-hydroxythiourea 4-Ethoxyphenyl -OH ~212* Lipophilic, H-bond donor
N-(4-Hydroxyphenyl)thiourea 4-Hydroxyphenyl -H 168.21 Polar, high solubility
N-(4-Methoxyphenyl)-N'-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea 4-Methoxyphenyl 3-Tetrafluoroethoxyphenyl 376.49 (analogous to ) Electron-withdrawing substituent
N-Benzoyl-N'-(4-hydroxyphenyl)thiourea Benzoyl 4-Hydroxyphenyl 272.31 Syn–anti configuration
N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea 3-Chloro-4-ethoxybenzoyl 2-Methoxyphenyl 393.87 Bulky substituents, halogen inclusion

*Calculated from molecular formula C₉H₁₂N₂O₂S.

  • Substituent Effects: Ethoxy vs. N-Hydroxy Modification: The hydroxyl group on the thiourea nitrogen distinguishes this compound from non-hydroxylated analogs (e.g., N-(4-Ethoxyphenyl)-N'-(2-hydroxyethyl)thiourea ), enabling stronger hydrogen-bond interactions with biological targets like TRPV1 .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Solubility Tautomerism
This compound Not reported Moderate (polar aprotic solvents) Not observed
N-(4-Ethoxyphenyl)-N'-(3-propyl-triazolyl)thiourea 169–170 Low (lipophilic) Tautomeric mixture (1:1)
N-(4-Hydroxyphenyl)thiourea Not reported High (water, ethanol) Stable single form

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.